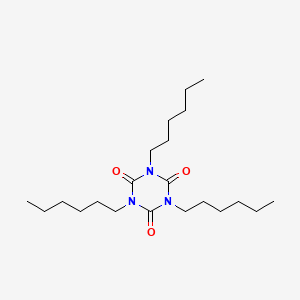
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione is a cyclic compound belonging to the class of triazinanes It is characterized by a triazine ring substituted with hexyl groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of isocyanates. The reaction typically involves the use of hexyl isocyanate as the starting material. The cyclotrimerization reaction is carried out under mild conditions, often at room temperature, and can be catalyzed by bases or other catalysts to improve yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives .
Applications De Recherche Scientifique
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-trihexyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Studied for its electronic structure and optical properties.
Uniqueness
1,3,5-Trihexyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern with hexyl groups, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
1248-39-1 |
|---|---|
Formule moléculaire |
C21H39N3O3 |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
1,3,5-trihexyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H39N3O3/c1-4-7-10-13-16-22-19(25)23(17-14-11-8-5-2)21(27)24(20(22)26)18-15-12-9-6-3/h4-18H2,1-3H3 |
Clé InChI |
XNPPAAQDZUVJLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
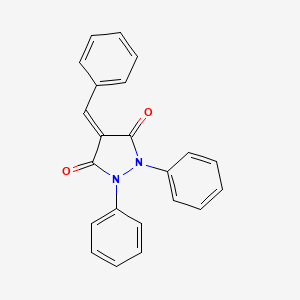
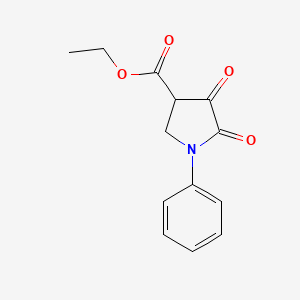
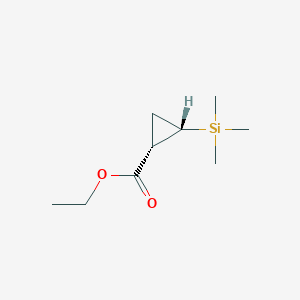
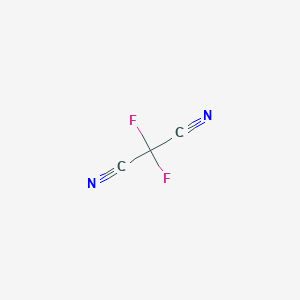


![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)

![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
